![molecular formula C25H26N4O3S B2628952 N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042719-56-1](/img/structure/B2628952.png)
N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide” is a complex organic compound. It contains an imidazo[1,2-c]quinazolin-2-yl moiety, which is a type of heterocyclic compound . Heterocycles like this are often found in a wide range of agrochemicals and pharmaceuticals .
Aplicaciones Científicas De Investigación
Bioactive Properties and Medicinal Applications
Quinoline and Quinazoline Alkaloids
Research on quinoline and quinazoline alkaloids highlights the significant bioactivity of these compounds, including antitumor, antibacterial, antifungal, and anti-inflammatory effects. These alkaloids have been a focal point in the development of antimalarial and anticancer drugs, showcasing the vast potential of quinazoline derivatives in medicinal chemistry (Shang et al., 2018).
Immunomodulatory Applications
Imiquimod and its analogues, belonging to the class of imidazoquinolinamines, demonstrate the ability to modulate the immune system through localized cytokine induction. Despite not having inherent antiviral or antiproliferative activity in vitro, these compounds have shown significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo, indicating their potential as topical agents for treating various cutaneous diseases (Syed, 2001).
Chemical Inhibitors and Enzyme Modulation
Studies on cytochrome P450 isoforms in human liver microsomes have identified quinazoline derivatives as selective inhibitors. These findings have implications for drug-drug interaction assessments and the development of targeted therapies for metabolic disorders (Khojasteh et al., 2011).
Anticancer Applications
Quinazoline derivatives have been extensively reviewed for their anticancer properties. These compounds target a wide range of biological pathways, including EGFR inhibition, offering promising therapeutic options for cancer treatment. The diversity in the structural modification of quinazoline compounds allows for the targeting of various proteins involved in cancer progression, highlighting their potential in oncology (Ravez et al., 2015).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), image sensors, and solar cells, demonstrating the versatility of quinazoline derivatives beyond pharmaceuticals (Lipunova et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-3-15-26-22(31)14-13-20-24(32)29-23(27-20)18-11-7-8-12-19(18)28-25(29)33-16-21(30)17-9-5-4-6-10-17/h4-12,20H,2-3,13-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYCZLZXOEHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.